molecular formula C7H8N2O3 B13682821 2-Hydroxy-2-(2-methyl-5-pyrimidinyl)acetic Acid

2-Hydroxy-2-(2-methyl-5-pyrimidinyl)acetic Acid

Katalognummer: B13682821
Molekulargewicht: 168.15 g/mol
InChI-Schlüssel: BMWRXCPARMMHDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-2-(2-methyl-5-pyrimidinyl)acetic acid is a chemical compound with the molecular formula C7H8N2O3 It is characterized by the presence of a pyrimidine ring substituted with a methyl group and a hydroxyacetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(2-methyl-5-pyrimidinyl)acetic acid typically involves the reaction of 2-methyl-5-pyrimidinecarboxylic acid with a suitable hydroxylating agent. One common method is the hydroxylation of the carboxylic acid using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired hydroxyacetic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-2-(2-methyl-5-pyrimidinyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products

    Oxidation: 2-Oxo-2-(2-methyl-5-pyrimidinyl)acetic acid.

    Reduction: 2-Hydroxy-2-(2-methyl-5-pyrimidinyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-2-(2-methyl-5-pyrimidinyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Hydroxy-2-(2-methyl-5-pyrimidinyl)acetic acid involves its interaction with specific molecular targets. The hydroxyacetic acid moiety can act as a chelating agent, binding to metal ions and influencing enzymatic activity. Additionally, the pyrimidine ring can interact with nucleic acids and proteins, potentially modulating biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxy-2-(4-hydroxy-6-methylpyrimidin-5-yl)acetic acid: Similar structure with an additional hydroxy group on the pyrimidine ring.

    2-(4-hydroxy-6-methylpyrimidin-5-yl)acetic acid: Lacks the hydroxy group on the acetic acid moiety.

Uniqueness

2-Hydroxy-2-(2-methyl-5-pyrimidinyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H8N2O3

Molekulargewicht

168.15 g/mol

IUPAC-Name

2-hydroxy-2-(2-methylpyrimidin-5-yl)acetic acid

InChI

InChI=1S/C7H8N2O3/c1-4-8-2-5(3-9-4)6(10)7(11)12/h2-3,6,10H,1H3,(H,11,12)

InChI-Schlüssel

BMWRXCPARMMHDM-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C(C=N1)C(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.